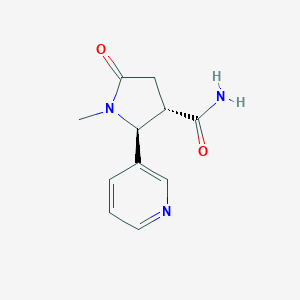

trans-Cotinine Amide

Übersicht

Beschreibung

Trans-Cotinine Amide is a derivative of cotinine, which is the primary metabolite of nicotine . It has a molecular formula of C11H13N3O2 and a molecular weight of 219.24 . It is a carcinogen and is used for research purposes .

Synthesis Analysis

The synthesis of amides, including trans-Cotinine Amide, is a key technology for the preparation of fine and bulk chemicals in the industry . The reactivity of amides makes their direct reaction with nitrogen nucleophiles difficult; thus, the direct transamidation reaction needs a catalyst in order to activate the amide moiety and to promote the completion of the reaction .Molecular Structure Analysis

Trans-Cotinine Amide contains a total of 30 bonds; 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amide (aliphatic), 1 tertiary amide (aliphatic), and 1 Pyridine .Chemical Reactions Analysis

The cis/trans isomerization of amide bonds, including those in trans-Cotinine Amide, is a key step in a wide range of biological and synthetic processes . The distortion of an amide group away from a planar conformation typically enhances its reactivity .Physical And Chemical Properties Analysis

Amides, including trans-Cotinine Amide, generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . Primary and secondary amides can have hydrogen bonding, and therefore have high boiling points and melting points. Tertiary amides cannot hydrogen bond, so their boiling points are lower than those of similar size amides .Wissenschaftliche Forschungsanwendungen

Conformational Switching Systems

Trans-Cotinine Amide can be used in the development of conformation-switching systems . These systems are molecules that undergo a dramatic conformational change in a stimulus-dependent manner . The amide trans-cis isomerization is one of the most general structure changes in a single molecule . This property can be used to create conformational switches for peptides/proteins and sensing materials .

2. Redox-Induced Change of Amide cis-trans Isomerization The study of redox-induced change of amide cis-trans isomerization is another application of trans-Cotinine Amide . This process involves the transformation from dithiol to disulfide, and vice versa . This can cause conformational switching of the whole molecule , which can be useful in various biochemical processes.

Transamidation of Unactivated Amides

Trans-Cotinine Amide can be used in the transamidation of unactivated amides . Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products . This process can be used to activate the unactivated amides .

Electrophilic Amide Activation

Trans-Cotinine Amide can be used in electrophilic amide activation . This process can be used in natural product synthesis, highlighting the synthetic applications and the potential of this approach .

Development of Pharmaceuticals and Drugs

Amides and their analogues are widely present in biomolecules, natural products, pharmaceuticals, drugs . The amide unit contains drugs that display anthelmintic, antitumor, antifungal, antispasmodic, herbicide, insecticide, and antibacterial activity . Therefore, trans-Cotinine Amide can be used in the development of these pharmaceuticals and drugs .

Biomolecular Research

In biomolecules such as proteins, amides are the key components used to connect two amino acids known as peptide linkages . Therefore, trans-Cotinine Amide can be used in biomolecular research, particularly in the study of proteins .

Wirkmechanismus

Target of Action

Trans-Cotinine Amide, a derivative of cotinine, primarily targets the central nervous system . It interacts with nicotinic acetylcholine receptors (nAChRs) and non-nAChR-mediated mechanisms . It also targets MD2, a protein associated with Toll-like receptor 4 (TLR4) signaling .

Mode of Action

Trans-Cotinine Amide interacts with its targets to induce a range of physiological and behavioral effects. It binds to MD2 in microglia cells, inhibiting the expression of pro-inflammatory factors . This interaction is independent of nAChRs . The compound also facilitates memory, cognition, executive function, and emotional responding .

Biochemical Pathways

Trans-Cotinine Amide affects several biochemical pathways. It has a protective effect on the synapse, activated by the Akt/GSK3/synaptophysin pathway, stimulating synaptic density in brain regions involved in learning and memory . It also influences the pathways associated with neuroinflammation and cognitive impairment .

Pharmacokinetics

The pharmacokinetics of Trans-Cotinine Amide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .

Result of Action

The molecular and cellular effects of Trans-Cotinine Amide’s action are diverse. It has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . It acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trans-Cotinine Amide. For instance, tobacco smoke exposure can affect the levels of cotinine and its metabolites in the body . .

Zukünftige Richtungen

There is growing interest in identifying potential contributions of non-nicotine components to tobacco reinforcement . Cotinine, the major metabolite of nicotine, produces diverse effects and may contribute to the effects of nicotine . More research is warranted in order to provide better insight into the actions of cotinine and its contribution to tobacco addiction .

Eigenschaften

IUPAC Name |

(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSFDDFFDPVFF-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587764 | |

| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Cotinine Amide | |

CAS RN |

939437-34-0 | |

| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

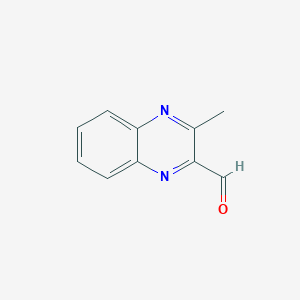

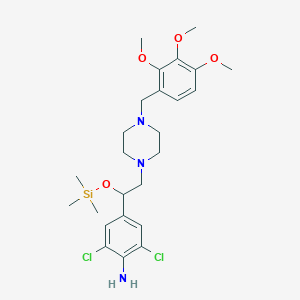

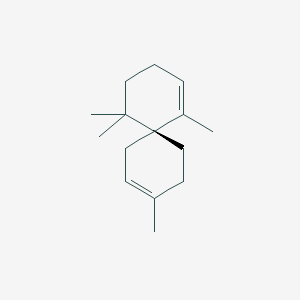

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)

![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)

![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)

![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)